molecular formula C19H16N2O4 B5740212 N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5740212
M. Wt: 336.3 g/mol
InChI Key: FGIQIVGFIDZRAJ-UHFFFAOYSA-N
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Description

“N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. They consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide”. Given the importance of similar compounds in the synthesis of many compounds such as azo dyes and dithiocarbamate , this compound could have potential uses in various fields.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as the p53 protein .

Mode of Action

A study on a similar resveratrol analogue, (e)-n-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (cs), showed that it induced g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 in human colorectal hct116 cells . This suggests that N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide might have a similar mode of action.

Biochemical Pathways

The compound may affect the p53 pathway, leading to cell cycle arrest . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. When DNA damage is detected, the p53 pathway is activated, leading to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.

Pharmacokinetics

Similar compounds have been shown to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The result of the compound’s action could be cell cycle arrest, particularly at the G2/M phase, leading to the prevention of cell proliferation . This could potentially have therapeutic effects in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

properties

IUPAC Name

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-16-6-3-2-5-15(16)21-18(22)13-8-10-14(11-9-13)20-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIQIVGFIDZRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329803
Record name N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

CAS RN

519147-63-8
Record name N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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